molecular formula C15H13ClO B2389794 3-(2-Phenylethyl)benzoyl chloride CAS No. 1260766-30-0

3-(2-Phenylethyl)benzoyl chloride

Cat. No.: B2389794
CAS No.: 1260766-30-0
M. Wt: 244.72
InChI Key: JVLRFTKGJTXWNO-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl group substituted with a 2-phenylethyl moiety at the meta position. Such compounds are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions, followed by chlorination .

Properties

IUPAC Name

3-(2-phenylethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRFTKGJTXWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)benzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2-Phenylethyl)benzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield benzoic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 3-(2-Phenylethyl)benzyl alcohol.

    Oxidation: Formation of 3-(2-Phenylethyl)benzoic acid.

Scientific Research Applications

Chemistry: 3-(2-Phenylethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, polymers, and resins. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chloride Derivatives

Below is a comparative analysis of 3-(2-Phenylethyl)benzoyl chloride and structurally related compounds, focusing on substituent effects, reactivity, and industrial applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Reactivity Profile Key Applications
This compound 3-(2-Phenylethyl) C₁₅H₁₃ClO ~244.7 (estimated) Moderate reactivity due to steric hindrance Pharmaceutical intermediates, specialty chemicals
3-(Trifluoromethoxy)benzoyl chloride 3-(CF₃O) C₈H₄ClF₃O₂ 224.56 High reactivity (electron-withdrawing group) Agrochemicals, polymer additives
3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride 3-(Cl,F-aryl-O) C₁₄H₉Cl₂FO₂ 315.14 Enhanced electrophilicity Drug discovery, bioactive molecule synthesis
3-Acetylbenzoyl chloride 3-(COCH₃) C₉H₇ClO₂ 182.61 Moderate reactivity (electron-withdrawing) Dye synthesis, organic intermediates
3-(Methylsulfonyl)benzoyl chloride 3-(SO₂CH₃) C₈H₇ClO₃S 218.66 High reactivity (strong electron withdrawal) Peptide coupling, catalyst systems

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 2-phenylethyl group in this compound likely reduces electrophilicity compared to derivatives with electron-withdrawing substituents (e.g., -SO₂CH₃ or -CF₃O). This steric bulk may slow nucleophilic acyl substitution reactions but enhance stability during storage .
    • 3-(Trifluoromethoxy)benzoyl chloride exhibits heightened reactivity due to the trifluoromethoxy group’s strong electron-withdrawing nature, making it highly reactive toward amines and alcohols in condensation reactions .

Solubility and Physicochemical Properties

  • The phenylethyl group increases lipophilicity, improving solubility in non-polar solvents but reducing aqueous miscibility. This contrasts with polar derivatives like 3-(methylsulfonyl)benzoyl chloride, which may exhibit better solubility in polar aprotic solvents (e.g., DMF or DMSO) .
  • 3-Acetylbenzoyl chloride ’s acetyl group balances moderate polarity and reactivity, making it versatile in organic synthesis .

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